5-ethyl-6-methyl-3-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-ethyl-6-methyl-3-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one: is a complex organic compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one family. This compound features a thieno[2,3-d]pyrimidin-4(3H)-one core with an ethyl group at the 5-position, a methyl group at the 6-position, and a piperidin-4-yl group at the 3-position. It is known for its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-3-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate pyrimidinone precursors
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thieno[2,3-d]pyrimidin-4(3H)-one core to its corresponding oxo derivatives.
Reduction: : Reduction of the pyrimidinone ring to form amines or other reduced derivatives.
Substitution: : Replacement of the ethyl, methyl, or piperidin-4-yl groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of oxo derivatives of the thieno[2,3-d]pyrimidin-4(3H)-one core.
Reduction: : Production of amines or other reduced derivatives of the pyrimidinone ring.
Substitution: : Generation of derivatives with different functional groups replacing the ethyl, methyl, or piperidin-4-yl groups.
Scientific Research Applications
5-ethyl-6-methyl-3-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one: has shown promise in various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-ethyl-6-methyl-3-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
5-ethyl-6-methyl-3-(piperidin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one: can be compared to other similar compounds, such as:
6-Fluoro-3-(4-piperidinyl)benzisoxazole: : Both compounds feature a piperidinyl group, but differ in their core structures and substituents.
Indole derivatives: : While structurally different, indole derivatives also exhibit biological activity and can be used for similar applications.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
5-ethyl-6-methyl-3-piperidin-4-ylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-3-11-9(2)19-13-12(11)14(18)17(8-16-13)10-4-6-15-7-5-10/h8,10,15H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNCOLZSGGBGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C=N2)C3CCNCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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